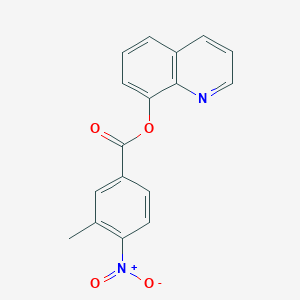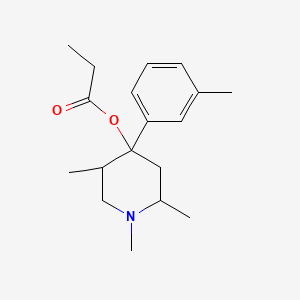
1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate, also known as TMP or TMP-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. TMP is a piperidine-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate is not fully understood, but it is believed to act as a modulator of the neurotransmitter acetylcholine. This compound has been shown to increase the release of acetylcholine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been shown to have a number of biochemical and physiological effects. These include antioxidant properties, anti-inflammatory effects, and the ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate. One area of interest is in the development of new therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Other potential applications include the treatment of inflammatory diseases and the development of new drugs for cancer therapy. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesemethoden
1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate can be synthesized using a variety of methods, including the reaction of 3-methylphenyl magnesium bromide with 1,2,5-trimethyl-4-piperidone, followed by reaction with propionyl chloride. Other methods include the reaction of 3-methylphenylacetonitrile with 1,2,5-trimethylpiperidine, followed by reaction with propionyl chloride.
Wissenschaftliche Forschungsanwendungen
1,2,5-trimethyl-4-(3-methylphenyl)-4-piperidinyl propionate has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the ability to improve cognitive function and reduce the symptoms of these disorders.
Eigenschaften
IUPAC Name |
[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-6-17(20)21-18(16-9-7-8-13(2)10-16)11-15(4)19(5)12-14(18)3/h7-10,14-15H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABQXRSQNPFMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
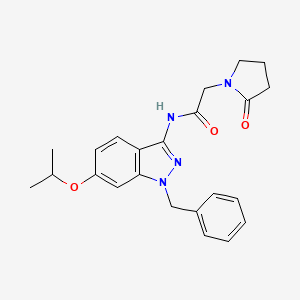
![3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)
![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)
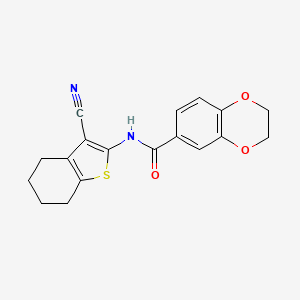
![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)
![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![methyl 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5568638.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)
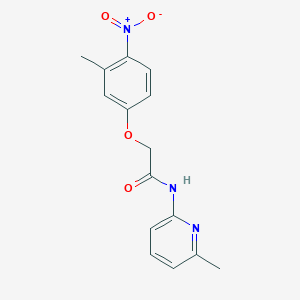

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)
